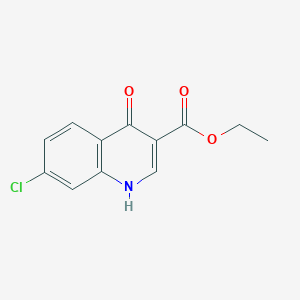
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Cat. No. B103511
Key on ui cas rn:
16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05438064
Procedure details


7-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester [76.0 g, 302 mmol, prepared as described by C. C. Price et al in J. Am. Chem. Soc., 68, 1204 (1946)]was refluxed for 4.5 h in 310 ml of POCl3. The resulting black solution was then concentrated in vacuo and the residue was dissolved in 100 ml of acetone. It was poured onto 1 kg of ice and brought to pH 7 with 50% NaOH. The mixture was then extracted with 3×125 ml of CH2Cl2 and the pooled extracts were dried over Na2SO4 and concentrated to a black solid that was dried in vacuo overnight affording 74.7 g (276 mmol, 92% crude yield) of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester that was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][C:11]([Cl:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([Cl:17])[CH:10]=2)=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC(=CC=C2C1=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting black solution was then concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 100 ml of acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
It was poured onto 1 kg of ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with 3×125 ml of CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the pooled extracts were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a black solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was dried in vacuo overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 276 mmol | |
| AMOUNT: MASS | 74.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
